N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide
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Description
N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O and its molecular weight is 389.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as sulfonamide derivatives have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
This interaction could lead to changes in the normal functioning of the target, thereby exerting its biological effects .
Biochemical Pathways
If we consider the potential target dhfr, the compound could affect the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . Disruption of this pathway could have downstream effects on DNA synthesis and cell division .
Pharmacokinetics
The compound’s molecular weight is 169608 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Typically, compounds with a lower molecular weight have better absorption and distribution characteristics.
Result of Action
Based on the potential inhibition of dhfr, the compound could potentially interfere with dna synthesis and cell division, leading to cytotoxic effects .
Properties
IUPAC Name |
N-[4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-16(28)25-20-13-9-18(10-14-20)23-15-22(17-7-11-19(24)12-8-17)26-27(23)21-5-3-2-4-6-21/h2-14,23H,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWNAOAIDBFXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.